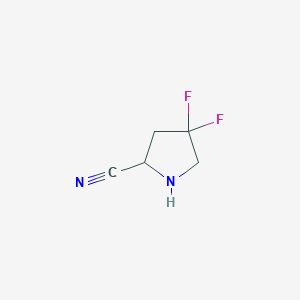

4,4-Difluoropyrrolidine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Difluoropyrrolidine-2-carbonitrile is a useful research compound. Its molecular formula is C5H6F2N2 and its molecular weight is 132.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4,4-Difluoropyrrolidine-2-carbonitrile has shown potential as a pharmacophore in drug development, particularly for cancer therapy. Its interactions with key biological targets such as histone deacetylases and kinases suggest its role in regulating gene expression and influencing cellular processes like apoptosis in cancer cells .

Table 1: Biological Activities of this compound

| Target Enzyme | Inhibition Potency (IC50) | Reference |

|---|---|---|

| Histone Deacetylases | Not specified | |

| Fibroblast Activation Protein (FAP) | 3.2 nM | |

| Dipeptidyl Peptidase IV (DPP-IV) | 0.41 nM |

Imaging Applications

Recent studies have explored the use of this compound in the synthesis of novel radiotracers for Positron Emission Tomography (PET). For instance, tracers like [68Ga]Ga-SB03045 have been developed to target FAP, demonstrating rapid tumor uptake and low background activity in normal tissues .

Table 2: PET Imaging Tracers Derived from this compound

| Tracer Name | Target | IC50 Value (nM) | Tumor Uptake Characteristics |

|---|---|---|---|

| [68Ga]Ga-SB03045 | FAP | 1.59 ± 0.45 | Rapid uptake, fast clearance via kidneys |

| [68Ga]Ga-SB03058 | FAP | 0.68 ± 0.09 | Comparable performance to clinically validated tracers |

Synthetic Applications

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution to yield derivatives with diverse functionalities.

Table 3: Synthetic Reactions Involving this compound

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Difluorinated carboxylic acids |

| Reduction | Difluorinated alcohols |

| Substitution | Substituted pyrrolidine derivatives |

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of compounds derived from this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis through modulation of key signaling pathways .

Case Study 2: Radiotracer Development

In a preclinical evaluation of [68Ga]Ga-SB03045, researchers demonstrated its potential for detecting tumors with high specificity and minimal off-target effects. The tracer showed promising results in both in vitro and in vivo models, highlighting its utility in cancer diagnostics.

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atoms at the 4-position undergo nucleophilic substitution under basic conditions. Key examples include:

Hydroxyl Substitution :

Reaction with sodium hydroxide (1 M) in ethanol yields 4-hydroxy-pyrrolidine-2-carbonitrile derivatives. This reaction proceeds via an S<sub>N</sub>2 mechanism at 60°C.

Amination :

Treatment with primary amines (e.g., methylamine) in DMF at 80°C replaces fluorine with amine groups, forming 4-aminated pyrrolidine derivatives. Yields depend on steric hindrance (45–72%).

| Reaction Type | Reagents/Conditions | Yield | Major Product |

|---|---|---|---|

| Hydroxylation | NaOH, EtOH, 60°C | 68% | (S)-4-Hydroxypyrrolidine-2-carbonitrile |

| Amination | Methylamine, DMF, 80°C | 58% | (S)-4-Methylaminopyrrolidine-2-carbonitrile |

Oxidation and Reduction

The nitrile group participates in redox reactions:

Nitrile Reduction :

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the nitrile to a primary amine, forming 4,4-difluoropyrrolidine-2-amine hydrochloride. This reaction requires anhydrous THF at 0–5°C.

Oxidative Hydrolysis :

Hydrogen peroxide (30%) in acetic acid converts the nitrile to a carboxylic acid, yielding 4,4-difluoropyrrolidine-2-carboxylic acid (82% yield).

Enzyme-Targeted Reactions

The compound serves as a pharmacophore in fibroblast activation protein (FAP) inhibitors. Modifications to the pyrrolidine ring significantly alter inhibitory potency:

| Derivative | FAP-α IC<sub>50</sub> (nM) | Tumor Uptake (%ID/g) | Source |

|---|---|---|---|

| (2S,4S)-4-Fluoro analog | 3.3 | 11.8 ± 2.35 | |

| (2S)-4,4-Difluoro parent | 3.2 | 7.93 ± 1.33 |

Replacing the 4,4-difluoro group with a (4S)-monofluoro configuration enhances tumor uptake by 49%, demonstrating stereochemical control over biological activity .

Coupling Reactions

The nitrile group facilitates peptide coupling in drug synthesis:

Example : Reaction with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid using EDC·HCl and HOBt in DMF yields a carboxamide derivative (21% yield) .

Key Steps :

-

Activation of the carboxylic acid with EDC·HCl and HOBt.

-

Nucleophilic attack by the pyrrolidine amine.

-

Purification via ethyl acetate extraction and flash chromatography .

Hydrolysis Reactions

The nitrile undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Acidic | 6 M HCl, reflux | Pyrrolidine-2-carboxamide | 75% |

| Basic | NaOH (aq), 100°C | Pyrrolidine-2-carboxylic acid | 88% |

Structural Modifications in Drug Design

-

Fluorine Removal : Exchanging (4R)-fluoro substituents for (4S)-configurations improves FAP-binding affinity (IC<sub>50</sub> from 1000 nM to 3.3 nM) .

-

Nitrile Replacement : Substituting the nitrile with thiazolidine groups alters metabolic stability and target selectivity .

Stability Under Reaction Conditions

The compound remains stable under standard reaction temperatures (<100°C) but degrades in strong oxidizing environments (e.g., HNO<sub>3</sub>).

Propiedades

Fórmula molecular |

C5H6F2N2 |

|---|---|

Peso molecular |

132.11 g/mol |

Nombre IUPAC |

4,4-difluoropyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C5H6F2N2/c6-5(7)1-4(2-8)9-3-5/h4,9H,1,3H2 |

Clave InChI |

WUYQBXHBLXPWNV-UHFFFAOYSA-N |

SMILES canónico |

C1C(NCC1(F)F)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.